

maltose catabolic process in yeast

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Maltose**
Cat. No.: **B056501**

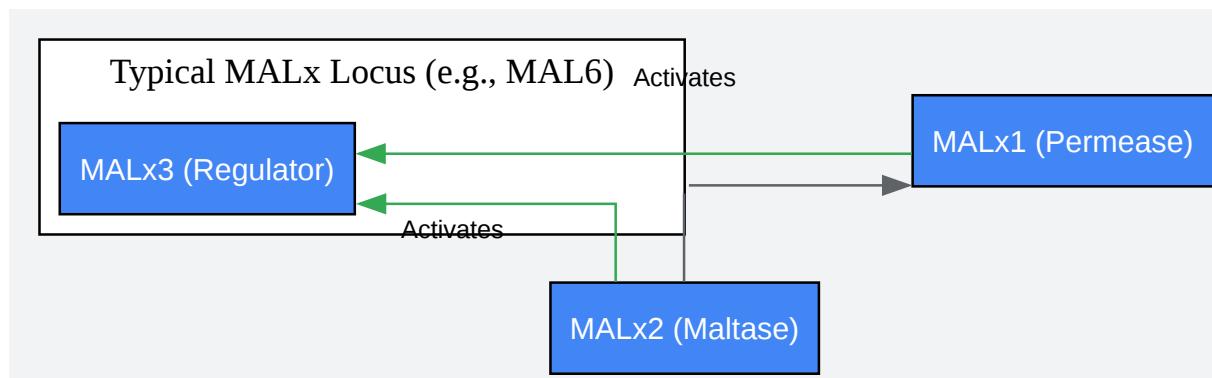
[Get Quote](#)

An In-Depth Technical Guide to the **Maltose** Catabolic Process in *Saccharomyces cerevisiae*

Prepared by: Gemini, Senior Application Scientist

Abstract

The efficient utilization of **maltose**, a primary disaccharide in various industrial fermentations, is a cornerstone of the metabolic prowess of *Saccharomyces cerevisiae*. This guide provides a comprehensive technical overview of the molecular machinery and regulatory networks governing **maltose** catabolism in this model eukaryote. We will dissect the genetic architecture of the MAL loci, delineate the core catabolic pathway, and explore the sophisticated regulatory circuits of **maltose** induction and glucose repression. Furthermore, this document furnishes field-proven experimental protocols for the quantitative analysis of this pathway, offering researchers and drug development professionals a robust framework for their investigations. The intricate control of **maltose** metabolism not only dictates fermentation efficiency in brewing and baking but also presents a potential target for novel antifungal strategies and a paradigm for eukaryotic gene regulation.


Molecular Architecture of the Maltose Utilization (MAL) Loci

The genetic capacity of *S. cerevisiae* to metabolize **maltose** is encoded within a family of five unlinked, subtelomeric loci: MAL1, MAL2, MAL3, MAL4, and MAL6^{[1][2][3]}. The number and activity of these loci can vary between different yeast strains. A complete, functional MAL locus

is a complex genetic system comprising three distinct genes essential for the pathway's operation[4][5][6].

- MALx1(MALT): Encodes the high-affinity **maltose** permease, a proton symporter responsible for transporting **maltose** across the plasma membrane into the cytoplasm[7][8].
- MALx2(MALS): Encodes the intracellular enzyme maltase (an α -glucosidase), which catalyzes the hydrolysis of **maltose** into two molecules of D-glucose[7][9].
- MALx3(MALR): Encodes a DNA-binding transcriptional activator protein. This regulator is essential for the **maltose**-inducible expression of the MALx1 and MALx2 structural genes[1][10][11].

These three genes are tightly clustered, with the MALx1 and MALx2 genes being divergently transcribed from a central promoter region that is regulated by the MALx3 gene product[12]. The structural and functional homology across the different MAL loci is remarkably high[5][12].

[Click to download full resolution via product page](#)

Caption: Organization of a functional MAL locus in *S. cerevisiae*.

The Catabolic Pathway: From Transport to Glycolysis

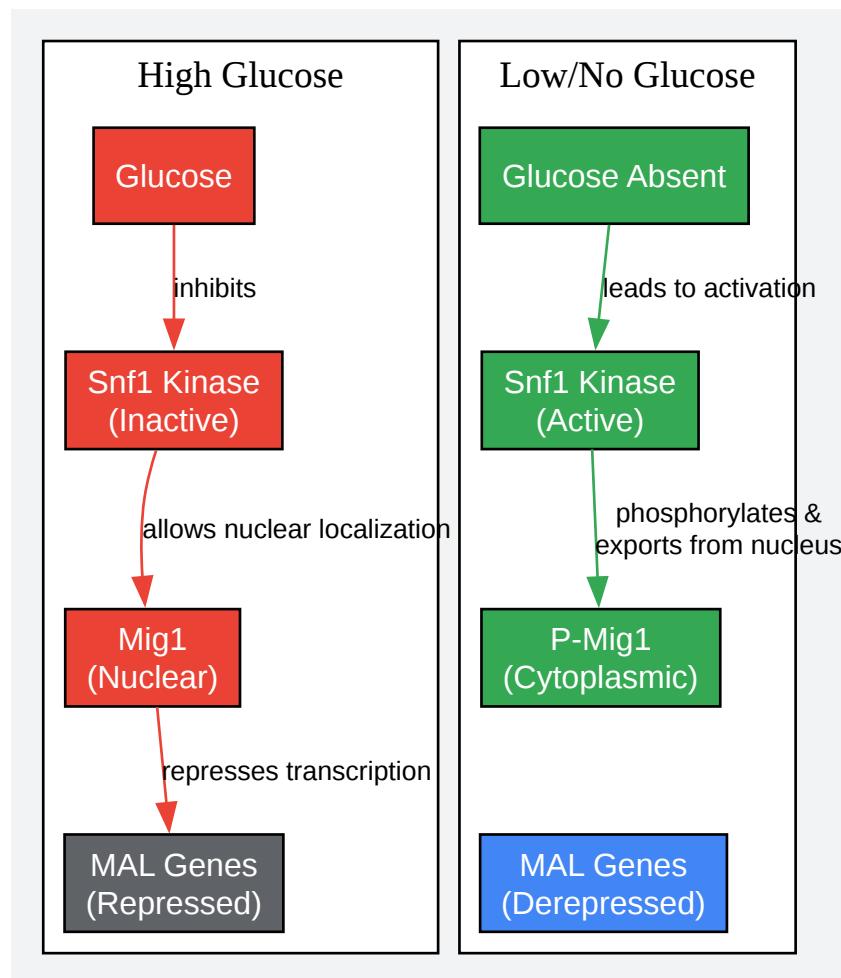
The breakdown of **maltose** is a streamlined two-step intracellular process that primes it for entry into the central glycolytic pathway[1][2].

- Uptake: The process is initiated by the active transport of **maltose** from the extracellular medium into the yeast cell. This is accomplished by the MALx1-encoded **maltose** permease[13]. This transport is an energy-dependent process, utilizing the proton gradient across the plasma membrane. The efficiency of this transport is a critical rate-limiting step for **maltose** metabolism, especially under conditions of low **maltose** concentration[13][14].
- Hydrolysis: Once inside the cytoplasm, **maltose** is immediately targeted by the α -glucosidase enzyme, maltase, encoded by the MALx2 gene[1][7]. Maltase catalyzes the hydrolysis of the α -1,4 glycosidic bond in **maltose**, yielding two molecules of glucose.
- Glycolytic Entry: The newly formed glucose molecules are then phosphorylated by hexokinase to glucose-6-phosphate, thereby entering the glycolytic pathway for energy production (ATP) and the generation of metabolic precursors[1][2].

Regulatory Networks: A Symphony of Induction and Repression

The expression of the MAL genes is exquisitely regulated to ensure that the yeast cell prioritizes the most efficient carbon sources available. This regulation is primarily governed by two opposing mechanisms: **maltose** induction and glucose repression[1][2].

Maltose Induction: The "On" Switch


In the absence of glucose, the presence of **maltose** is required to trigger the transcription of the MAL structural genes[10][11]. The central player in this induction is the Malx3 activator protein.

- Sensing: The induction mechanism requires **maltose** to be present inside the cell. Therefore, a basal level of **maltose** permease activity is necessary to allow the initial influx of the inducer molecule[11][15][16].
- Activation: Intracellular **maltose** (or a derivative) is believed to bind to the Malx3 activator protein, causing a conformational change that enables it to bind to upstream activation sequences (UASMAL) in the promoter regions of the MALx1 and MALx2 genes[11][14]. This binding recruits the transcriptional machinery, leading to robust expression of the permease and maltase.

Glucose Repression: The Dominant "Off" Switch

Glucose is the preferred carbon source for *S. cerevisiae*. When glucose is present, yeast actively represses the genes required for the utilization of alternative sugars like **maltose**, a phenomenon known as carbon catabolite repression[7][10][17]. This is a multi-layered and dominant regulatory system.

- **Transcriptional Repression (The Snf1/Mig1 Pathway):** The core of this pathway involves the Snf1 protein kinase (a homolog of mammalian AMPK) and the Mig1 transcriptional repressor[17][18].
 - **High Glucose:** In the presence of high glucose levels, the Snf1 kinase is inactive. This allows the DNA-binding protein Mig1 to remain in the nucleus, where it binds to the promoters of MAL genes and recruits the Cyc8-Tup1 corepressor complex, effectively shutting down transcription[18][19][20].
 - **Low Glucose/No Glucose:** When glucose levels are low or absent, the Snf1 kinase is activated via phosphorylation[15][18][21]. Active Snf1 then phosphorylates Mig1, creating a docking site for export proteins that shuttle Mig1 out of the nucleus into the cytoplasm. This relieves the repression and allows the Malx3 activator to access the promoters and induce gene expression if **maltose** is present[18][21].
- **Catabolite Inactivation:** Beyond transcriptional control, glucose also triggers the post-translational downregulation of the **maltose** permease (Malx1) protein[16][22][23]. When glucose is added to **maltose**-growing cells, existing permease proteins are rapidly endocytosed from the plasma membrane and targeted for degradation in the vacuole[2][22]. This "inducer exclusion" mechanism swiftly halts the uptake of **maltose**, preventing the cell from wasting energy transcribing MAL genes when a superior carbon source is available.

[Click to download full resolution via product page](#)

Caption: The Snf1/Mig1 pathway of glucose repression on MAL genes.

Key Experimental Protocols

Investigating the **maltose** catabolic process requires robust and quantitative assays. The following protocols provide a foundation for analyzing gene expression and enzyme function within this pathway.

Protocol: α -Glucosidase (Maltase) Activity Assay

This colorimetric assay quantifies the enzymatic activity of maltase by measuring the hydrolysis of the chromogenic substrate p-nitrophenyl- α -D-glucopyranoside (pNPaG).

Causality: The choice of pNPA_G is critical; its hydrolysis by maltase releases p-nitrophenol, which has a distinct yellow color under alkaline conditions with an absorbance maximum at 400-410 nm. This allows for a direct and sensitive spectrophotometric measurement of enzyme activity. The reaction is stopped with a high-pH solution (sodium carbonate), which both terminates the enzymatic reaction and develops the color of the product.

Methodology:

- Yeast Culture and Lysis:

- Grow yeast cells to mid-log phase ($OD_{600} \approx 1.0$) in appropriate media (e.g., YP + 2% **Maltose** for induced conditions, YP + 2% Glucose for repressed conditions).
- Harvest 5-10 OD_{600} units of cells by centrifugation (3000 x g, 5 min, 4°C).
- Wash the cell pellet once with ice-cold water and once with ice-cold lysis buffer (e.g., 100 mM potassium phosphate pH 7.0, 1 mM DTT, 1 mM PMSF).
- Resuspend cells in 200-500 μL of lysis buffer and lyse using glass beads (vortexing 8 cycles of 1 min on, 1 min on ice) or a French press.
- Clarify the lysate by centrifugation (14,000 x g, 10 min, 4°C) and collect the supernatant (crude cell extract).
- Determine the total protein concentration of the extract using a Bradford or BCA assay.

- Enzymatic Reaction:

- Pre-warm a water bath to 30°C or 37°C.
- In a microcentrifuge tube, combine 50-100 μg of total protein with 100 mM potassium phosphate buffer (pH 6.8) to a final volume of 900 μL . Pre-incubate for 5 minutes at the reaction temperature.
- Start the reaction by adding 100 μL of 20 mM pNPA_G (in water) to each tube for a final concentration of 2 mM. Mix gently and incubate for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

- Stop the reaction by adding 500 μ L of 1 M Sodium Carbonate (Na₂CO₃).
- Quantification:
 - Measure the absorbance of the solution at 400 nm (A₄₀₀) using a spectrophotometer.
 - Calculate the specific activity using the Beer-Lambert law. Specific activity is typically expressed as nmol of p-nitrophenol released per minute per mg of total protein.

Self-Validation: The protocol's integrity is maintained by including a "no-enzyme" control (lysate is replaced with buffer) to account for non-enzymatic substrate degradation and a "no-substrate" control to correct for background absorbance from the lysate.

Protocol: Maltose Transport Assay

This assay measures the rate of **maltose** uptake into the cell using radiolabeled **maltose**.

Causality: Using α -D-[U-14C]**maltose** allows for the direct tracking of **maltose** entry into the cell. The reaction is stopped by rapid dilution in ice-cold water containing a metabolic inhibitor (iodoacetamide), which immediately halts transport and prevents the efflux of the radiolabeled sugar.

Methodology:

- **Cell Preparation:**
 - Grow and harvest yeast cells as described in section 4.1.
 - Wash the cells twice with ice-cold water.
 - Resuspend the cells to a high density (e.g., 50-100 mg wet weight/mL) in an appropriate buffer (e.g., 0.1 M potassium phosphate, pH 6.0). Keep the cell suspension on ice.
- **Uptake Assay:**
 - Equilibrate the dense cell suspension to 30°C for 5 minutes.

- Start the transport assay by adding α -D-[U-14C]**maltose** to a final concentration of ~1-5 mM (specific activity should be known).
- At specific time points (e.g., 15, 30, 45, 60 seconds), withdraw a 100 μ L aliquot of the cell suspension.
- Immediately stop the reaction by diluting the aliquot into 5 mL of ice-cold stop buffer (water + 5 mM iodoacetamide).
- Quickly filter the diluted suspension through a glass fiber filter (e.g., GF/C) and wash the filter twice with 5 mL of ice-cold stop buffer to remove extracellular radioactivity.

- Quantification:
 - Place the filter in a scintillation vial with an appropriate scintillation cocktail.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
 - Calculate the rate of uptake, typically expressed as pmol of **maltose** taken up per minute per mg of dry weight of cells.

Self-Validation: A control at time zero ($t=0$) is essential to determine the background level of radioactivity associated with the filter and non-specific binding. The linearity of uptake over the initial time points confirms the validity of the calculated rate.

Applications in Research and Drug Development

A thorough understanding of the **maltose** catabolic pathway is not merely an academic exercise; it has significant implications for applied science.

- Industrial Biotechnology: In industries such as baking, brewing, and bioethanol production, **maltose** is a primary substrate[3][24][25][26]. The efficiency of **maltose** utilization directly impacts fermentation speed, final product yield, and quality. Engineering yeast strains with altered MAL gene regulation, for example by disrupting the MIG1 gene to alleviate glucose repression, is a key strategy for improving industrial performance[19][27].
- Antifungal Drug Development: While *S. cerevisiae* is a model organism, pathogenic yeasts also rely on sugar catabolism for survival and virulence within a host. The regulatory proteins

of these pathways, such as the Malx3 activator or the Snf1 kinase, are distinct from mammalian homologs and could represent novel targets for highly specific antifungal agents. Inhibiting the ability of a pathogenic fungus to utilize alternative carbon sources could severely impair its ability to establish an infection.

- Model for Eukaryotic Gene Regulation: The dual control of the MAL loci by a pathway-specific activator (Malx3) and a global repressor (Mig1) serves as a classic paradigm for combinatorial gene regulation in eukaryotes. It provides a tractable system for studying fundamental cellular processes like transcriptional activation, repression, and signal transduction.

Conclusion

The **maltose** catabolic process in *Saccharomyces cerevisiae* is a highly evolved and tightly regulated system. Its genetic basis in the multicopy MAL loci, coupled with a sophisticated regulatory network balancing induction by **maltose** and potent repression by glucose, allows the organism to adapt swiftly to changing nutritional environments. The methodologies outlined in this guide provide a reliable framework for probing this system, enabling further discoveries and the strategic manipulation of this pathway for industrial and therapeutic benefit.

References

- Hu, Z., Yue, Y., Jiang, H., Zhang, B., Sherwood, P. W., & Michels, C. A. (2000). Analysis of the mechanism by which glucose inhibits **maltose** induction of MAL gene expression in *Saccharomyces*. *Genetics*, 154(1), 121–132. ([\[Link\]](#))
- Novak, S., Zechner-Krpan, V., & Marić, V. (2004). Regulation of **Maltose** Transport and Metabolism in *Saccharomyces cerevisiae*. *Food Technology and Biotechnology*, 42(3), 213–218. ([\[Link\]](#))
- Jiang, H., Tatchell, K., & Michels, C. A. (2000). Regulation of **maltose** utilization in *Saccharomyces cerevisiae* by genes of the RAS/protein kinase A pathway. *Genetics*, 154(3), 1073–1085. ([\[Link\]](#))
- Novak, S., Zechner-Krpan, V., & Marić, V. (2004). Regulation of **Maltose** Transport and Metabolism in *Saccharomyces cerevisiae*.
- Geng, F., & Michels, C. A. (2002). Intracellular **Maltose** Is Sufficient To Induce MAL Gene Expression in *Saccharomyces cerevisiae*. *Eukaryotic Cell*, 1(5), 696–703. ([\[Link\]](#))
- Geng, F., & Michels, C. A. (2002). Intracellular **maltose** is sufficient to induce MAL gene expression in *Saccharomyces cerevisiae*. *Eukaryotic Cell*, 1(5), 696-703. ([\[Link\]](#))

- Hu, Z., Yue, Y., Jiang, H., Zhang, B., Sherwood, P. W., & Michels, C. A. (2000). Analysis of the mechanism by which glucose inhibits **maltose** induction of MAL gene expression in *Saccharomyces*. *Genetics*, 154(1), 121-132. ([\[Link\]](#))
- Hu, Z., Yue, Y., Jiang, H., Zhang, B., Sherwood, P. W., & Michels, C. A. (2000). Analysis of the Mechanism by Which Glucose Inhibits **Maltose** Induction of MAL Gene Expression in *Saccharomyces*. *Genetics*, 154(1), 121-132. ([\[Link\]](#))
- Klein, C. J., Olsson, L., Rønnow, B., Mikkelsen, J. D., & Nielsen, J. (1996). Alleviation of glucose repression of **maltose** metabolism by MIG1 disruption in *Saccharomyces cerevisiae*. *Applied and Environmental Microbiology*, 62(12), 4441–4449. ([\[Link\]](#))
- Vidgren, V., Ruohonen, L., & Londesborough, J. (2005). Characterization and Functional Analysis of the MAL and MPH Loci for **Maltose** Utilization in Some Ale and Lager Yeast Strains. *Applied and Environmental Microbiology*, 71(12), 7846–7857. ([\[Link\]](#))
- Hazell, S. L., & Attfield, P. V. (1999). **Maltose** permease and maltase activities of yeast strains.
- Jiang, H., Medintz, I., & Michels, C. A. (1997). Regulation of **maltose** transport in *Saccharomyces cerevisiae*.
- Shashkova, S., Welkenhuysen, N., & Klipp, E. (2020). Modelling of glucose repression signalling in yeast *Saccharomyces cerevisiae*. *FEMS Yeast Research*, 20(5), foaa039. ([\[Link\]](#))
- Charron, M. J., Dubin, R. A., & Michels, C. A. (1986). Structural and functional analysis of the MAL1 locus of *Saccharomyces cerevisiae*. *Molecular and Cellular Biology*, 6(11), 3891–3899. ([\[Link\]](#))
- Vanoni, M., Sollitti, P., Goldenthal, M., & Marmur, J. (1989). The Constitutive, Glucose-Repression-Insensitive Mutation of the Yeast MAL4 Locus Is an Alteration of the MAL43 Gene. *Molecular and Cellular Biology*, 9(1), 173–180. ([\[Link\]](#))
- Jiang, H., Wang, Z., & Wang, C. (2015). Effects of SNF1 on **Maltose** Metabolism and Leavening Ability of Baker's Yeast in Lean Dough. *Journal of Agricultural and Food Chemistry*, 63(30), 6857-6862. ([\[Link\]](#))
- Michels, C. A., & Needleman, R. B. (1989). MAL genes of industrial yeasts.
- Postma, E., Scheffers, W. A., & Van Dijken, J. P. (1988). Prolonged **Maltose**-Limited Cultivation of *Saccharomyces cerevisiae* Selects for Cells with Improved **Maltose** Affinity and Hypersensitivity. *Applied and Environmental Microbiology*, 54(11), 2741–2746. ([\[Link\]](#))
- Brouwers, N., Gorter, D. E., van den Broek, M., Weening, S. M., de Groot, P. W. J., & Pronk, J. T. (2019). Structural, Physiological and Regulatory Analysis of **Maltose** Transporter Genes in *Saccharomyces eubayanus* CBS 12357T. *Frontiers in Microbiology*, 10, 2459. ([\[Link\]](#))
- Jiang, H., Medintz, I., & Michels, C. A. (1997). Regulation of **maltose** transport in *Saccharomyces cerevisiae*. *Journal of Bacteriology*, 179(17), 5590-5595. ([\[Link\]](#))

- Khan, N. A., & Eaton, N. R. (1971). Genetic control of maltase formation in yeast. I. Strains producing high and low basal levels of enzyme. *Molecular & General Genetics*, 112(4), 317-322. ([\[Link\]](#))
- Hu, Z., Yue, Y., Jiang, H., Zhang, B., Sherwood, P. W., & Michels, C. A. (2000). Analysis of the mechanism by which glucose inhibits **maltose** induction of MAL gene expression in *Saccharomyces*. *Semantic Scholar*. ([\[Link\]](#))
- Skatrud, P. L., Kot, E. J., & Helbert, J. R. (1982). Genes Governing the Fermentation of **Maltose** and Flocculation in a Brewer's Yeast. *Journal of the American Society of Brewing Chemists*, 40(2), 52-55. ([\[Link\]](#))
- Naumov, G. I., Naumova, E. S., & Turakainen, H. (2001). Molecular genetic differentiation of yeast α -glucosidases: Maltase and isomaltase. *Applied Biochemistry and Microbiology*, 37(3), 275-280. ([\[Link\]](#))
- Federoff, H. J., Eccleshall, T. R., & Marmur, J. (1983). Regulation of MAL gene expression in yeast: gene dosage effects. *Journal of Bacteriology*, 156(1), 291-300. ([\[Link\]](#))
- Schematic representation of the Snf1/Mig1 pathway.
- Main, G. L., & Cederberg, T. L. (1983). Maltotriose metabolism by *Saccharomyces cerevisiae*. *Biotechnology Letters*, 5(10), 693-698. ([\[Link\]](#))
- Klein, C. J., Olsson, L., & Nielsen, J. (1998). MIG1 Glucose Repression in Metabolic Processes of *Saccharomyces cerevisiae*. *Journal of Biotechnology*, 63(3), 199-209. ([\[Link\]](#))
- Alves, S. L., Jr, Herberts, R. A., Hollatz, C., Trichez, D., & Milette, L. C. (2008). Molecular Analysis of Maltotriose Active Transport and Fermentation by *Saccharomyces cerevisiae* Reveals a Determinant Role for the AGT1 Permease. *Applied and Environmental Microbiology*, 74(5), 1494–1501. ([\[Link\]](#))
- Vidgren, V., Ruohonen, L., & Londesborough, J. (2021). **Maltose** and Maltotriose Transporters in Brewer's *Saccharomyces* Yeasts: Polymorphic and Key Residues in Their Activity. *Biomolecules*, 11(8), 1184. ([\[Link\]](#))
- Bell, P. J. L., Higgins, V. J., & Attfield, P. V. (2001). Genetic Evidence That High Noninduced Maltase and **Maltose** Permease Activities, Governed by MALx3-Encoded Transcriptional Regulators, Determine Efficiency of Gas Production by Baker's Yeast in Unsugared Dough. *Applied and Environmental Microbiology*, 67(7), 3145–3152. ([\[Link\]](#))
- Maltase activity, determined by the hydrolysis of p-nitrophenyl- α -D-glucopyranoside (pNPA α G), by *Saccharomyces cerevisiae* strain 340-2B transformed with plasmid pJW4 (MAL63) or pJW5 (MAL63 c) during fermentation of **maltose** (open bars) or maltotriose (filled bars) in either synthetic complete (SC) or rich yeast extract-peptone (YP) medium.
- Rodríguez-Navarro, S., Llopis-Torregrosa, V., & Pérez-Torrado, R. (2010). Fermentation of High Concentrations of **Maltose** by *Saccharomyces cerevisiae* Is Limited by the COMPASS Methylation Complex. *Applied and Environmental Microbiology*, 76(16), 5431–5438. ([\[Link\]](#))

- Trumbly, R. J. (1992). Glucose repression in the yeast *Saccharomyces cerevisiae*. *Molecular Microbiology*, 6(1), 15-21. ([\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Functional Analysis of the MAL and MPH Loci for Maltose Utilization in Some Ale and Lager Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of maltose utilization in *Saccharomyces cerevisiae* by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional analysis of the MAL1 locus of *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural, Physiological and Regulatory Analysis of Maltose Transporter Genes in *Saccharomyces eubayanus* CBS 12357T [frontiersin.org]
- 7. Prolonged Maltose-Limited Cultivation of *Saccharomyces cerevisiae* Selects for Cells with Improved Maltose Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Genetic control of maltase formation in yeast. I. Strains producing high and low basal levels of enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the mechanism by which glucose inhibits maltose induction of MAL gene expression in *Saccharomyces* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Maltose Is Sufficient To Induce MAL Gene Expression in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Intracellular maltose is sufficient to induce MAL gene expression in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of the mechanism by which glucose inhibits maltose induction of MAL gene expression in *Saccharomyces* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Glucose repression in the yeast *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Alleviation of glucose repression of maltose metabolism by MIG1 disruption in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MIG1 Glucose Repression in Metabolic Processes of *Saccharomyces cerevisiae*: Genetics to Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of maltose transport in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. agraria.com.br [agraria.com.br]
- 26. ovid.com [ovid.com]
- 27. Effects of SNF1 on Maltose Metabolism and Leavening Ability of Baker's Yeast in Lean Dough - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [maltose catabolic process in yeast]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056501#maltose-catabolic-process-in-yeast>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com